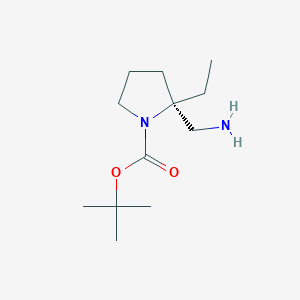

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group, an aminomethyl substituent, and an ethyl group at the C2 position of the pyrrolidine ring. Its stereochemistry at the C2 position (R-configuration) is critical for its interactions in biological systems and asymmetric synthesis. This compound is primarily utilized as a building block in pharmaceutical research, particularly in the development of organocatalysts and bioactive molecules . With a molecular formula of C12H24N2O2 and a CAS number of 1630815-50-7, it is commercially available with ≥97% purity and is stored at room temperature under standard conditions .

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKIXJFPSFUIRP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 2-Ethylpyrrolidine or suitable precursor with controlled stereochemistry.

- Formaldehyde or equivalent aminomethylating agent for introducing the aminomethyl group.

- Di-tert-butyl dicarbonate (Boc2O) for carbamate protection.

- Base catalysts such as triethylamine or other organic bases to facilitate the carbamate formation.

- Organic solvents like dichloromethane, acetonitrile, or ethyl acetate.

Synthetic Route Outline

Aminomethylation : The 2-ethylpyrrolidine is reacted with formaldehyde and an amine source (e.g., ammonium salts or primary amines) to introduce the aminomethyl substituent at the 2-position. This step is stereoselective to maintain the (2R) configuration.

Protection of the pyrrolidine nitrogen : The free amine is then treated with di-tert-butyl dicarbonate in the presence of a base to yield the tert-butyl carbamate derivative.

Purification : The product is purified by crystallization or chromatography to achieve high purity and yield.

Reaction Conditions and Optimization

- Temperature : Typically performed at 0–25 °C for carbamate formation to avoid side reactions.

- Solvent choice : Dichloromethane is preferred for carbamate protection due to its inertness and ease of removal.

- Base equivalents : 1.0–1.5 equivalents of base are used to neutralize the acid generated during Boc protection.

- Reaction time : 2–6 hours depending on scale and reagent purity.

Industrial Preparation Insights from Related Compounds

Patents related to tert-butyl carbamate derivatives (e.g., tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate) demonstrate improved synthetic methods that can inform the preparation of this compound:

- Use of neutral starting materials rather than salts to reduce reaction mixture viscosity and improve stirring and yield.

- Mixing order : Combining starting amines and electrophilic reagents before adding base simplifies the process and improves purity.

- Base selection : Triethylamine is commonly used, but the amount is optimized to minimize waste and side reactions.

- Solvent system : Organic solvents like acetonitrile or ethyl acetate are employed for better solubility and reaction control.

These strategies lead to higher yields (up to 93%) and purity, which are critical for pharmaceutical intermediates.

Data Table: Typical Reaction Parameters for Boc Protection of Aminomethylpyrrolidine

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting amine purity | >98% | Ensures high reaction efficiency |

| Boc2O equivalents | 1.0 – 1.2 | Slight excess to drive reaction to completion |

| Base (Triethylamine) | 1.0 – 1.5 equivalents | Neutralizes acid byproduct |

| Solvent | Dichloromethane, Acetonitrile | Selected for solubility and inertness |

| Temperature | 0 – 25 °C | Controls reaction rate and selectivity |

| Reaction time | 2 – 6 hours | Monitored by TLC or HPLC |

| Yield | 85% – 95% | Depends on scale and purity |

| Purity (HPLC) | >98% | Required for pharmaceutical use |

Research Findings and Considerations

- Stereochemical control is critical during aminomethylation to ensure the (2R) configuration is retained.

- Avoidance of salt forms of starting materials reduces reaction viscosity, facilitating scale-up.

- Careful base addition and reaction monitoring prevent side reactions such as over-alkylation or carbamate cleavage.

- Purification techniques such as recrystallization from appropriate solvents enhance product purity without extensive chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the outcome of these reactions .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide, dicyclohexylcarbodiimide (DCC), and various amines. Reaction conditions often involve mild temperatures and solvent-free environments to ensure high efficiency and yield .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its functional groups allow for modifications that lead to the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of inhibitors for certain enzymes involved in metabolic pathways, showcasing its potential in drug discovery.

Protein Degradation Studies

Recent research has indicated that this compound can be employed in studies related to protein degradation. It acts as a building block for synthesizing compounds that can selectively degrade proteins involved in diseases such as cancer. The ability to modify the pyrrolidine structure allows researchers to tailor the compound for enhanced efficacy against specific targets.

Neuropharmacology Research

The compound has been investigated for its potential neuropharmacological effects. Studies have shown that derivatives of this compound exhibit activity at neurotransmitter receptors, suggesting applications in treating neurological disorders. This aspect is particularly promising for developing new treatments for conditions like depression and anxiety.

Chemical Biology Applications

In chemical biology, this compound has been used to probe biological systems due to its ability to interact with biomolecules selectively. Its structural features enable it to serve as a molecular probe, facilitating the study of protein-ligand interactions and cellular processes.

Case Study 1: Synthesis of Enzyme Inhibitors

A recent study demonstrated the use of this compound in synthesizing potent inhibitors of a specific enzyme linked to metabolic disorders. The research highlighted the compound's role as a versatile scaffold that allowed for the introduction of various functional groups, enhancing the inhibitors' potency and selectivity.

Case Study 2: Neuroprotective Agents

Another investigation focused on developing neuroprotective agents using this compound. Researchers synthesized several derivatives and tested their effects on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly protected neurons from damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Intermediate for bioactive molecule synthesis | Enzyme inhibitors |

| Protein Degradation | Building block for selective protein degraders | Compounds targeting cancer-related proteins |

| Neuropharmacology | Investigated for effects on neurotransmitter receptors | Neuroprotective agents |

| Chemical Biology | Probing biological systems | Molecular probes |

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Pair: (2S)-2-(Aminomethyl)-2-ethylpyrrolidine-1-carboxylate

The (2S)-enantiomer (CAS: 1630815-50-7) shares identical physical properties (e.g., molecular weight, solubility) with the (2R)-form but exhibits distinct stereochemical behavior. Enantiomers often differ in biological activity; for example, the (S)-enantiomer may show altered binding affinities in chiral environments such as enzyme active sites .

Substituent Variations

Fluorinated Analogues

The ethyl group in the target compound offers a balance between lipophilicity and steric effects compared to fluorinated derivatives .

Physicochemical Properties

The ethyl group enhances lipophilicity compared to methyl, improving membrane permeability but reducing aqueous solubility. The 4-octylphenethyl analogue’s extended alkyl chain drastically increases clogP, limiting bioavailability .

Organocatalysis

The aminomethyl group facilitates hydrogen bonding, making the target compound a precursor for pyrrolidinyl-sulfamide catalysts (e.g., Scheme 40 in ). Its ethyl group provides superior stereochemical control compared to methyl analogues in asymmetric aldol reactions (e.g., 80a,b in Scheme 45, ) .

Anticancer Agents

In contrast to fluorinated spiro-pyrrolidine derivatives (), the ethyl group in the target compound may reduce cytotoxicity but improve pharmacokinetic profiles due to balanced hydrophobicity .

Peptide Mimetics

The compound’s rigid pyrrolidine scaffold is used in constrained peptide design (e.g., tert-butyl (S)-2-formylpyrrolidine-1-carboxylate in ), where the ethyl group minimizes conformational flexibility compared to smaller substituents .

Biological Activity

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring and a tert-butyl ester group, contribute to its biological activity and potential applications in drug development.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₄N₂O₂

- CAS Number : 1630815-53-0

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues of proteins, while the tert-butyl group introduces steric hindrance, influencing binding affinity and specificity. This mechanism is crucial for understanding how the compound can modulate various biochemical pathways.

Biological Activity Overview

Research indicates that this compound can exhibit various biological activities, including:

- Enzyme Inhibition : It has been used to study enzyme mechanisms, particularly those involved in metabolic pathways.

- Protein-Ligand Interactions : The compound serves as a model to investigate how small molecules interact with proteins, providing insights into drug design.

1. Enzyme Mechanism Studies

A study highlighted the use of this compound in exploring enzyme mechanisms. The compound was shown to effectively inhibit specific enzymes involved in metabolic processes, suggesting its potential as a lead compound for developing enzyme inhibitors.

2. Antiproliferative Activity

In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, when tested against breast and colon cancer cells, it showed significant inhibition of cell growth, indicating its potential as an anticancer agent.

3. Binding Affinity Analysis

Molecular docking studies have revealed that this compound binds effectively to several protein targets associated with cell proliferation and survival pathways. The binding affinities were quantified using docking scores, which indicated strong interactions with proteins like EGFR and TGFBR1.

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving tert-butyl protection, alkylation, and deprotection. For example:

- Step 1 : Start with a pyrrolidine backbone modified with tert-butyl carbamate protection.

- Step 2 : Introduce aminomethyl and ethyl groups via nucleophilic substitution or reductive amination.

- Step 3 : Purify intermediates using column chromatography (e.g., ethanol/chloroform 1:10) and confirm stereochemistry via polarimetry ([α]25D values) .

- Critical reagents : NaH for deprotonation, methyl iodide for alkylation, and Pd/C for hydrogenation .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

Chiral resolution or asymmetric catalysis ensures stereochemical control. For instance:

Q. What analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : 1H/13C NMR for proton/carbon assignments (e.g., δ 1.2–3.0 ppm for ethyl and pyrrolidine protons) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C21H36NO at 318.27914 vs. 318.28009) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize transition states in alkylation steps .

- Catalyst tuning : Optimize Pd/C loading (e.g., 5–10 wt%) for hydrogenation efficiency .

- Temperature control : Stir at 0°C during sensitive steps (e.g., Grignard additions) to minimize side reactions .

- Yield data : Reported yields range from 60% (crude) to 99% after purification .

Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?

- Case study : Discrepancies in 13C NMR shifts may arise from solvent polarity or tautomerism. Compare data across multiple solvents (e.g., CDCl3 vs. DMSO-d6) .

- Cross-validate : Use HRMS to confirm molecular formulas and X-ray crystallography for unambiguous structural assignments (e.g., Acta Crystallographica reports) .

Q. What strategies are employed to assess the compound’s biological activity in anticancer research?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC50 values) after reconstitution in HPLC-grade water and sterile filtration (0.45 μm) .

- Mechanistic studies : Investigate sphingosine-1-phosphate (S1P) receptor modulation, a target for constrained FTY720 analogs .

- Data interpretation : Correlate substituent effects (e.g., ethyl vs. octyl chains) with apoptotic activity using flow cytometry .

Q. How is the tert-butyl protecting group selectively removed without degrading the aminomethyl moiety?

- Acidolysis : Treat with HCl in dioxane (4 M, 0°C) to cleave the carbamate while preserving the amine .

- Monitoring : Track deprotection via TLC (Rf shift) or FT-IR loss of C=O stretch at ~1700 cm⁻¹ .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

- Flash chromatography : Use ethanol/chloroform gradients (1:8 to 1:10) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals (>95%) .

- HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for final purity assessment .

Q. How can computational modeling aid in predicting the compound’s reactivity or bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.